ethyl 3-(4-ethoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoate
Overview
Description
Ethyl 3-(4-ethoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoate is an organic compound that belongs to the class of esters. Esters are commonly found in nature and are often associated with pleasant fragrances and flavors. This compound, in particular, is characterized by its complex structure, which includes an ethoxyphenyl group, a nitrobenzoyl group, and a propanoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-ethoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoate typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Nitration: Introduction of a nitro group to a benzene ring to form 3-nitrobenzoyl chloride.
Esterification: Reaction of 3-nitrobenzoyl chloride with ethyl 3-(4-ethoxyphenyl)propanoate in the presence of a base to form the desired ester.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using automated equipment to ensure consistency and purity. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-ethoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives or amines.
Reduction: Formation of carboxylic acids and alcohols.
Substitution: Formation of new esters or ethers.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in biochemical assays and studies involving esterases.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-(4-ethoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoate depends on its interaction with biological molecules. The ester group can be hydrolyzed by esterases, releasing the active components that interact with specific molecular targets. The nitro group may undergo reduction to form amines, which can further interact with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-methoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoate
- Ethyl 3-(4-ethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoate
- Ethyl 3-(4-ethoxyphenyl)-3-[(3-aminobenzoyl)amino]propanoate
Uniqueness
Ethyl 3-(4-ethoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 3-(4-ethoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c1-3-27-17-10-8-14(9-11-17)18(13-19(23)28-4-2)21-20(24)15-6-5-7-16(12-15)22(25)26/h5-12,18H,3-4,13H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFHWHMTGMGJDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CC(=O)OCC)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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